molecular formula C27H42O5 B604993 5alpha-Hydroxy laxogenin CAS No. 56786-63-1

5alpha-Hydroxy laxogenin

Cat. No. B604993
CAS RN: 56786-63-1
M. Wt: 446.628
InChI Key: HCRGPOQBVFMZFY-PPCFKNSFSA-N
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Description

Synthesis Analysis

5alpha-Hydroxy laxogenin is described as synthetic and derived from diosgenin, a plant-based raw material used in the pharmaceutical industry to prepare synthetic steroidal drugs .


Molecular Structure Analysis

The molecular formula of 5alpha-Hydroxy laxogenin is C27H42O5 . Its exact mass is 446.30 and its molecular weight is 446.628 .


Physical And Chemical Properties Analysis

The melting point of 5alpha-Hydroxy laxogenin is 247-250 °C, and its boiling point is 578.4±50.0 °C (Predicted). It has a density of 1.21±0.1 g/cm3 (Predicted) .

Scientific Research Applications

  • Detection in Dietary Supplements : A study by Avula et al. (2019) developed a UHPLC-QToF method to assess the presence of 5alpha-Hydroxy laxogenin in dietary supplements claiming to contain it. This study found that many supplements either did not contain the compound or contained synthetic derivatives and contaminants, highlighting a lack of quality control in these supplements (Avula et al., 2019).

  • Neurosteroid Behavioral Effects : Frye and Walf (2002) explored the impact of neurosteroids like 5alpha-pregnan-3alpha-ol-20-one, a metabolite related to 5alpha-Hydroxy laxogenin, on anxiety and depression behaviors in rats. They found that variations in levels of these compounds in the hippocampus could affect anxiety and depressive behavior in cycling rats (Frye & Walf, 2002).

  • Ethanol's Effect on Neurosteroid Levels : Holdstock et al. (2006) investigated the effect of ethanol on neurosteroid levels like 3alpha-hydroxy-5alpha-pregnan-20-one in humans. They found that moderate ethanol consumption did not significantly increase levels of this neurosteroid, suggesting it might not play a major role in ethanol action (Holdstock et al., 2006).

  • Plant Growth Promotion : Wang et al. (2015) synthesized steroid saponins from laxogenin and found that these compounds, including derivatives of 5alpha-Hydroxy laxogenin, showed plant growth-promoting activity in bioassays, suggesting potential agricultural applications (Wang et al., 2015).

  • Role in Plant Growth Regulation : Deng et al. (2022) studied Laxogenin C, a natural regulator of plant growth and a derivative of 5alpha-Hydroxy laxogenin. They found it affected tomato seed germination and seedling growth, suggesting its importance in sustainable agriculture and plant growth control (Deng et al., 2022).

Safety And Hazards

The safety of 5alpha-Hydroxy laxogenin is unclear because the ingredient hasn’t been tested in humans . The FDA considers it unlawful in dietary supplements .

Future Directions

Given that 5alpha-Hydroxy laxogenin is marketed as a dietary supplement for athletes, future investigations should focus on potential anabolic properties and safety of 5alpha-Hydroxy laxogenin intake . It’s also important to note that products listing either of these ingredients could contain other substances, including drugs, some of which could cause a positive drug test result .

properties

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18R)-16,18-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O5/c1-15-5-10-27(31-14-15)16(2)23-21(32-27)12-20-18-11-22(29)26(30)13-17(28)6-9-25(26,4)19(18)7-8-24(20,23)3/h15-21,23,28,30H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21+,23+,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRGPOQBVFMZFY-PPCFKNSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6(C5(CCC(C6)O)C)O)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=O)[C@@]6([C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5alpha-Hydroxy laxogenin

CAS RN

56786-63-1
Record name 5alpha-Hydroxy laxogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056786631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25R,5alpha-Spirostan-3beta,5-diol-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5.ALPHA.-HYDROXY LAXOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844KE20WT5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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